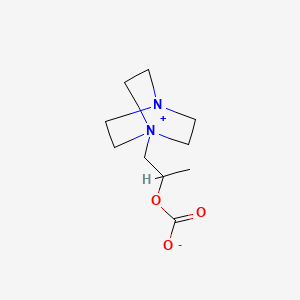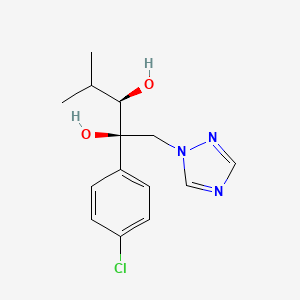
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring, a chlorophenyl group, and a pentanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the triazole intermediate.
Formation of the Pentanediol Backbone: The pentanediol backbone is constructed through a series of aldol condensation and reduction reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, while the chlorophenyl group can interact with cellular membranes, affecting their permeability and function. These interactions contribute to the compound’s biological activities, such as antimicrobial and antifungal effects.
類似化合物との比較
Similar Compounds
2,3-Pentanediol, 4-methyl-2-(4-bromophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
2,3-Pentanediol, 4-methyl-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
107659-57-4 |
|---|---|
分子式 |
C14H18ClN3O2 |
分子量 |
295.76 g/mol |
IUPAC名 |
(2R,3R)-2-(4-chlorophenyl)-4-methyl-1-(1,2,4-triazol-1-yl)pentane-2,3-diol |
InChI |
InChI=1S/C14H18ClN3O2/c1-10(2)13(19)14(20,7-18-9-16-8-17-18)11-3-5-12(15)6-4-11/h3-6,8-10,13,19-20H,7H2,1-2H3/t13-,14+/m1/s1 |
InChIキー |
YFOSESWIEOHSDT-KGLIPLIRSA-N |
異性体SMILES |
CC(C)[C@H]([C@](CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O)O |
正規SMILES |
CC(C)C(C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


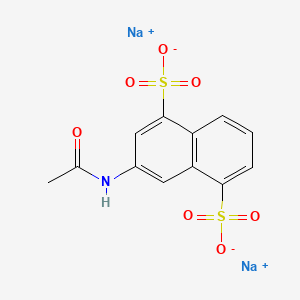
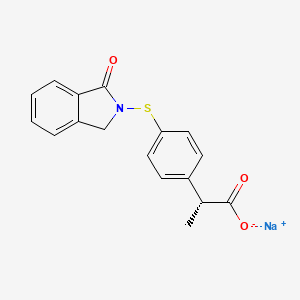
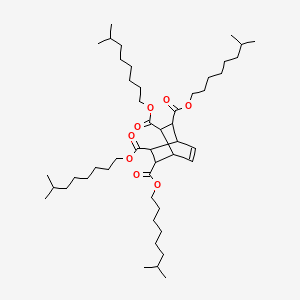
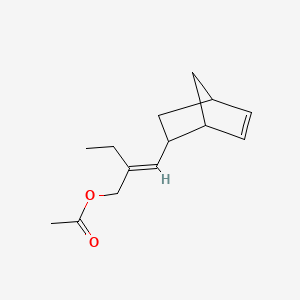
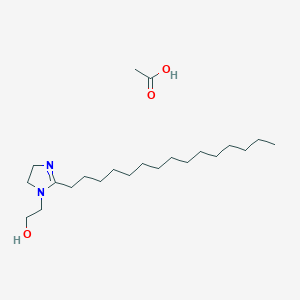


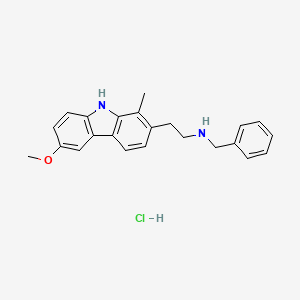
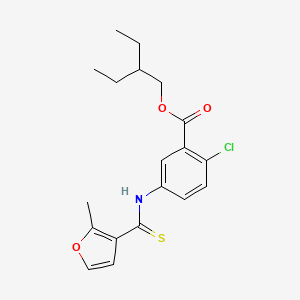
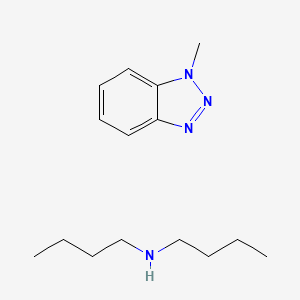
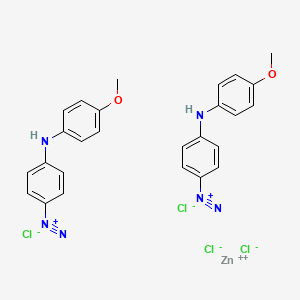
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
